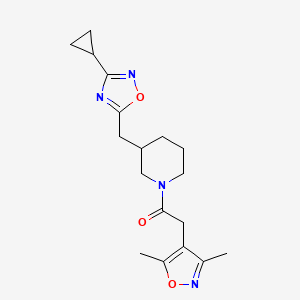

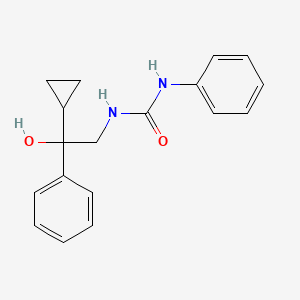

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as FOQ, is a heterocyclic organic compound that has attracted significant scientific interest due to its potential applications in various fields. FOQ belongs to the class of quinolinone derivatives that possess a wide range of biological activities. In

Scientific Research Applications

Binding to Receptors and Pharmacological Profiles

Compounds similar to 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, such as imidazo[1,5-a]quinoxaline derivatives, show high affinity to the GABAA/benzodiazepine receptor and exhibit a wide range of intrinsic efficacies. These compounds demonstrate strong binding affinity to [3H]flunitrazepam binding sites, indicative of their potential in modulating the GABAA receptor activity, which plays a pivotal role in various CNS functions (Tenbrink et al., 1994).

Characterization and Binding Studies

[3H]SB‐674042, a novel nonpeptide antagonist with a similar structural framework, characterizes the binding to the human orexin‐1 receptor. The study presents a comprehensive insight into the binding characteristics, affinity, and the intrinsic functionalities of the compound, reinforcing the importance of structural moieties similar to this compound in modulating receptor activities (Langmead et al., 2004).

Antimicrobial and Antifungal Properties

A study on quinolines and oxadiazoles, closely related to this compound, highlights their significant antimicrobial and antifungal activities. These compounds are synthesized and evaluated against various bacterial and fungal strains, showing promising results compared to standard drugs, indicating their potential as potent therapeutic agents (Faldu et al., 2014).

Anticancer and Antiprotozoal Activities

Similar compounds exhibit potent anticancer and antiprotozoal activities. N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides show significant inhibitory effects against bacterial strains and Trypanosoma cruzi, highlighting the potential of such compounds in therapeutic applications for treating various diseases and infections (Patel et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Quinoxalin-1,3,4-oxadiazole derivatives are evaluated against various metabolic enzymes such as human carbonic anhydrase and cholinesterase. These compounds show better inhibitory activities compared to standard inhibitors, indicating their potential use in therapeutic interventions for enzyme-related disorders. Molecular docking studies further support their efficacy and potential as drug candidates (Mirzazadeh et al., 2021).

properties

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWOHUWNDBLURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)

![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)

![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)